molecular formula C17H14N2O3 B5875168 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 357315-75-4

2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5875168
CAS RN: 357315-75-4
M. Wt: 294.30 g/mol
InChI Key: HDHIFQMHEBZOHB-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as CHM-1, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. CHM-1 has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide may inhibit the activity of protein kinases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been found to exhibit cytotoxic activity against cancer cells without affecting normal cells. This selectivity makes 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide a promising candidate for cancer treatment. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is its selectivity towards cancer cells, which minimizes the potential for side effects. However, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.

Future Directions

There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide to better understand how it exerts its cytotoxic effects on cancer cells. Additionally, more research is needed to evaluate the efficacy of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide in animal models and clinical trials.

Synthesis Methods

2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxybenzaldehyde, which is then reacted with 2-methoxybenzaldehyde to form the intermediate 3-(4-hydroxyphenyl)-3-(2-methoxyphenyl)propenal. This intermediate is then reacted with cyanoacetamide to form 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.

Scientific Research Applications

2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHIFQMHEBZOHB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.